molecular formula C26H29N5O2 B2827022 4-((1H-imidazol-1-yl)methyl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)benzamide CAS No. 1226456-44-5

4-((1H-imidazol-1-yl)methyl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)benzamide

Cat. No. B2827022
M. Wt: 443.551
InChI Key: YQCUWQCIFLQHDT-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. It includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzamide group, which is a benzene ring attached to a carboxamide group . These groups are often found in biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring and the benzene rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity and interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The imidazole ring can act as a nucleophile in reactions, while the carbonyl group in the benzamide portion can be reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthetic Applications

Research has demonstrated various methodologies in the synthesis and functionalization of imidazole and cyclopropane-containing compounds, which are structurally related to the chemical . For instance, the study by Sadchikova & Mokrushin (2014) explored the reactivity of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles, leading to the selective formation of monoamides. This process is significant for the design of complex heterocyclic systems that could include our compound of interest.

Another noteworthy research by Ren et al. (2017) investigated 4-Diazoisochroman-3-imines as precursors for the synthesis of isochromene derivatives via cycloaddition reactions. This study highlights the utility of diazepane and cyclopropane motifs in constructing pharmacologically relevant structures through metal-catalyzed reactions.

Structural Analyses and Potential Pharmacological Applications

The structural analysis and potential pharmacological applications of compounds containing imidazole, benzamide, and cyclopropane units have been a subject of interest. For example, Thurkauf et al. (1995) designed 2-phenyl-4-(aminomethyl)imidazoles as analogs of dopamine D2 selective benzamide antipsychotics, indicating the therapeutic potential of similar structures in neuropsychiatric disorders.

Additionally, Fekri et al. (2016) utilized 1,4-diazabicyclo[2.2.2]octanium diacetate in the synthesis of benzo[d]imidazoles, showcasing a novel approach to constructing benzimidazole frameworks that could be related to the synthesis or functionalization of the queried compound.

Safety And Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying this compound’s biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c32-25(21-4-2-20(3-5-21)18-29-15-12-27-19-29)28-23-8-10-24(11-9-23)30-13-1-14-31(17-16-30)26(33)22-6-7-22/h2-5,8-12,15,19,22H,1,6-7,13-14,16-18H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCUWQCIFLQHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)benzamide

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